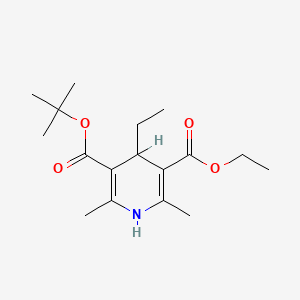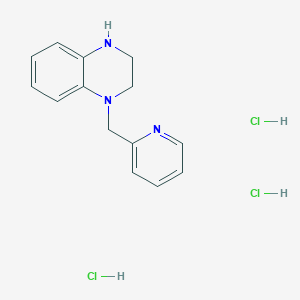
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a chemical compound with the molecular formula C14H18Cl3N3 It is known for its unique structure, which combines a pyridine ring with a tetrahydroquinoxaline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with 1,2,3,4-tetrahydroquinoxaline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trihydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or quinoxaline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: A simpler analog with similar structural features but lacking the pyridine ring.
Pyridin-2-ylmethyl derivatives: Compounds with similar pyridine-based structures but different substituents on the quinoxaline ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C14H18Cl3N3 |
|---|---|
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-7-14-13(6-1)16-9-10-17(14)11-12-5-3-4-8-15-12;;;/h1-8,16H,9-11H2;3*1H |
Clave InChI |
GDFAYLNCETZTTL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C2N1)CC3=CC=CC=N3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


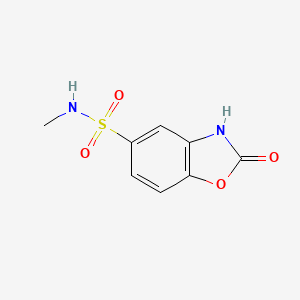



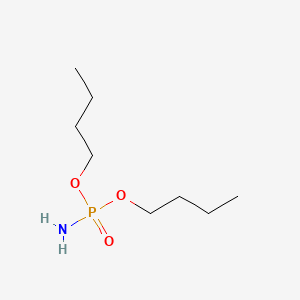
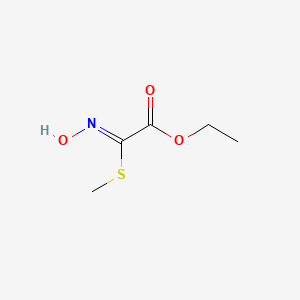
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

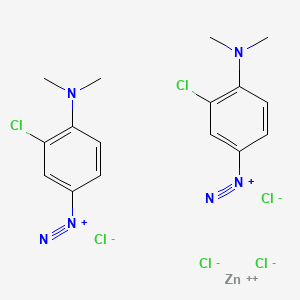

![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)

